molecular formula C7H10F2O3 B1498870 4,4-Difluoro-1-hydroxycyclohexane-1-carboxylic acid CAS No. 1075221-15-6

4,4-Difluoro-1-hydroxycyclohexane-1-carboxylic acid

Cat. No.: B1498870
CAS No.: 1075221-15-6
M. Wt: 180.15 g/mol
InChI Key: KPMCRUWWEQPEIG-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-hydroxycyclohexane-1-carboxylic acid is an organic compound with the molecular formula C7H10F2O3 It is characterized by the presence of two fluorine atoms attached to the cyclohexane ring, a hydroxyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-hydroxycyclohexane-1-carboxylic acid typically involves the fluorination of cyclohexane derivatives. One common method includes the reaction of cyclohexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 4,4-difluorocyclohexanone is then subjected to hydrolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-1-hydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4-Difluoro-1-hydroxycyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-hydroxycyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability by influencing its interaction with biological targets and metabolic pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

4,4-difluoro-1-hydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O3/c8-7(9)3-1-6(12,2-4-7)5(10)11/h12H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMCRUWWEQPEIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(C(=O)O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653967
Record name 4,4-Difluoro-1-hydroxycyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075221-15-6
Record name 4,4-Difluoro-1-hydroxycyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzyl 4,4-difluoro-1-hydroxycyclohexanecarboxylate (2.76 g, 10.21 mmol) was dissolved in 68 mL of EtOAc and a suspension of 10% Palladium on Carbon (1.1 g in 5 mL of EtOAc) was added. The mixture was stirred at room temperature under at atmosphere of hydrogen for 45 minutes (balloon), and the reaction mixture was filtered through a glass micropore filter and concentrated under vacuum to provide 4,4-difluoro-1-hydroxy-cyclohexanecarboxylic acid.
Name
Benzyl 4,4-difluoro-1-hydroxycyclohexanecarboxylate
Quantity
2.76 g
Type
reactant
Reaction Step One
Name
Quantity
68 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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